6-ethoxy-2,2,4-trimethyl-1H-quinoline;sulfuric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2,2,4-trimethyl-1H-quinoline involves the reaction of quinoline derivatives with ethylating agents under controlled conditions . One common method includes the use of sodium ethoxide and ethyl iodide in an anhydrous environment to achieve the ethoxylation of quinoline . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 6-ethoxy-2,2,4-trimethyl-1H-quinoline is often achieved through a continuous process involving the catalytic hydrogenation of quinoline derivatives . This method allows for large-scale production with high efficiency and purity. The use of heterogeneous catalysts, such as palladium on carbon, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,2,4-trimethyl-1H-quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions typically occur with halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-ethoxy-2,2,4-trimethyl-1H-quinoline involves its ability to scavenge free radicals and prevent oxidative damage . The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and materials from oxidative stress . The molecular targets include various enzymes and cellular components involved in oxidative pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,2,4-trimethyl-1H-quinoline: Similar in structure but with a methoxy group instead of an ethoxy group.
2,2,4-Trimethyl-6-ethoxy-1,2-dihydroquinoline: A closely related compound with slight variations in the hydrogenation state.
Uniqueness
6-Ethoxy-2,2,4-trimethyl-1H-quinoline is unique due to its specific ethoxy substitution, which imparts distinct antioxidant properties and makes it particularly effective in preventing oxidative degradation in various applications .
Properties
CAS No. |
3763-77-7 |
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Molecular Formula |
C14H21NO5S |
Molecular Weight |
315.39 g/mol |
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-1H-quinoline;sulfuric acid |
InChI |
InChI=1S/C14H19NO.H2O4S/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;1-5(2,3)4/h6-9,15H,5H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
WIHVPBNXCMSLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
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